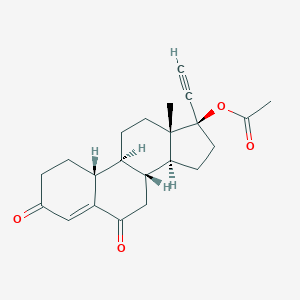

6-Oxo Norethindrone Acetate

Descripción general

Descripción

6-Oxo Norethindrone Acetate, also known as (17α)-17-(Acetyloxy)-19-norpregn-4-en-20-yne-3,6-dione, is a synthetic steroidal compound. It is a derivative of norethindrone acetate and is primarily used in biochemical research. The molecular formula of this compound is C22H26O4, and it has a molecular weight of 354.44 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo Norethindrone Acetate typically involves the oxidation of norethindrone acetate. The process includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to introduce the oxo group at the 6th position of the steroid nucleus .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Oxo Norethindrone Acetate undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at different positions of the steroid nucleus.

Reduction: The oxo group can be reduced back to a hydroxyl group under specific conditions.

Substitution: Various nucleophiles can substitute the acetate group, leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Introduction to 6-Oxo Norethindrone Acetate

This compound (6-ONA) is an oxidative derivative of the synthetic progestin Norethindrone Acetate, recognized primarily as an impurity in pharmaceutical formulations. Its molecular formula is CHO, with a molecular weight of 354.44 g/mol. This compound has garnered attention for its potential biochemical properties and implications in therapeutic applications, although it does not have established direct therapeutic uses like its parent compound, Norethindrone.

Synthesis Overview

- Starting Material : Norethindrone acetate.

- Reagents : Oxidative agents that facilitate the conversion to the keto form at position 6.

- Conditions : Controlled temperature and reaction time to optimize yield.

Research has indicated that this compound may exhibit various biological activities through its interactions with different cell lines. In vitro studies have been conducted to explore its mechanisms of action, particularly regarding how it may influence hormonal pathways or cellular responses.

Impurity Characterization

As an impurity in drug formulations, 6-ONA requires thorough characterization to ensure safety and efficacy in pharmaceutical products. Its presence can affect the pharmacokinetics and pharmacodynamics of drugs containing Norethindrone acetate, necessitating detailed studies on its stability and biological impact.

Comparative Analysis with Related Compounds

To contextualize the significance of this compound, a comparison with related progestins is essential:

| Compound Name | Type | Key Features |

|---|---|---|

| Norethindrone Acetate | Progestin | Widely used in contraceptives |

| Levonorgestrel | Progestin | More potent than Norethindrone |

| Medroxyprogesterone Acetate | Progestin | Used for contraception and hormone replacement |

| Etynodiol diacetate | Progestin | Metabolite with similar effects |

| Desogestrel | Progestin | Lower androgenic activity |

Uniqueness : The structural modification of this compound (the keto group at position 6) differentiates it from other progestins, influencing its chemical reactivity and potential biological effects.

Case Study 1: In Vitro Effects on Cell Lines

A study examining the effects of 6-ONA on various cancer cell lines highlighted its potential role in modulating cellular responses. The findings suggested that while it does not directly induce apoptosis, it may alter signaling pathways associated with cell proliferation.

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations involving animal models have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of 6-ONA. These studies are critical for understanding how this compound behaves within biological systems and its implications for human health.

Case Study 3: Impurity Impact on Drug Efficacy

Research has focused on how impurities like 6-ONA can affect the overall efficacy of hormonal therapies. This includes examining adverse reactions linked to impurities during clinical trials, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing.

Mecanismo De Acción

The mechanism of action of 6-Oxo Norethindrone Acetate involves its interaction with steroid hormone receptors. Once absorbed, it is deacetylated to form norethindrone, which then binds to progesterone receptors. This binding suppresses ovulation, thickens cervical mucus, and alters the endometrium, making it less suitable for implantation . Additionally, it may inhibit the growth of endometrial tissue and reduce pain associated with endometriosis .

Comparación Con Compuestos Similares

Norethindrone Acetate: A progestin used in birth control pills and hormone therapy.

Levonorgestrel: Another synthetic progestin used in contraceptives.

Ethinylestradiol: A synthetic estrogen often combined with progestins in contraceptives

Uniqueness: 6-Oxo Norethindrone Acetate is unique due to the presence of the oxo group at the 6th position, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to progesterone receptors and alters its metabolic stability compared to other progestins .

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZKIXMSPWEBCV-KYPKCDLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465624 | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438244-27-0 | |

| Record name | 6-Keto norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-KETO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.